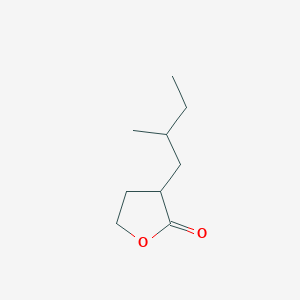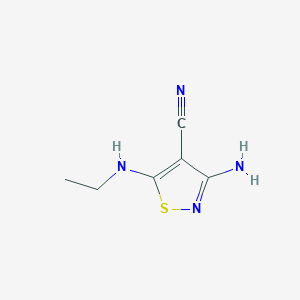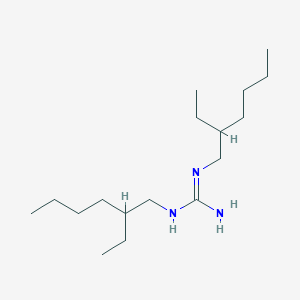
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is an organic compound belonging to the pyrazinone family Pyrazinones are heterocyclic compounds containing a pyrazine ring with a keto group This specific compound is characterized by its unique structural features, including two methyl groups and an isopropyl group attached to the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-diaminopyridine with an appropriate diketone, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazinones, hydroxylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-ethyl)
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-propyl)
Uniqueness
Compared to similar compounds, 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the isopropyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic targets.
Properties
CAS No. |
113139-68-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5(2)8-9(12)11-7(4)6(3)10-8/h5H,1-4H3,(H,11,12) |
InChI Key |
VUAFUBKZULTSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)



![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)


